molecular formula C21H19N3O4S B250946 N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

货号 B250946
分子量: 409.5 g/mol
InChI 键: XUBGGUOCPNGLKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide, also known as MNK-1 inhibitor, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation.

作用机制

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor acts by inhibiting the activity of MAP kinase-interacting kinase 1 (MNK1), a serine/threonine kinase that phosphorylates eIF4E. By blocking the phosphorylation of eIF4E, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor prevents the translation of oncogenic mRNAs and inhibits tumor growth. Additionally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and other transcription factors.
Biochemical and physiological effects:
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to inhibit the phosphorylation of eIF4E, leading to the suppression of tumor growth. In addition, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.

实验室实验的优点和局限性

One of the advantages of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is its specificity for MNK1, which reduces the potential for off-target effects. Additionally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is its relatively low potency, which may limit its efficacy in some applications.

未来方向

There are several future directions for the development of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor. One potential direction is the combination of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor with other anti-cancer agents to enhance its efficacy. Another direction is the development of more potent N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitors that can overcome the limitations of the current compound. Additionally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor could be further tested in preclinical models to evaluate its safety and efficacy in vivo. Finally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor could be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurological disorders.
Conclusion:
In conclusion, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound acts by inhibiting the activity of MNK1 and preventing the phosphorylation of eIF4E, leading to the suppression of tumor growth and the production of pro-inflammatory cytokines and chemokines. While N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has several advantages, such as its specificity for MNK1 and good pharmacokinetic properties, there are also several limitations that need to be addressed. Nonetheless, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor remains a promising candidate for further development and evaluation in preclinical and clinical studies.

合成方法

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor can be synthesized through a multi-step process that involves the coupling of 4-methoxy-3-nitrobenzoic acid with phenylacetyl isothiocyanate, followed by reduction and cyclization to obtain the final product. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

科学研究应用

N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and prevent the translation of oncogenic mRNAs, leading to the suppression of tumor growth. Additionally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.

属性

分子式

C21H19N3O4S

分子量

409.5 g/mol

IUPAC 名称

N-[4-methoxy-3-[(2-phenylacetyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O4S/c1-27-17-10-9-15(22-20(26)18-8-5-11-28-18)13-16(17)23-21(29)24-19(25)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,26)(H2,23,24,25,29)

InChI 键

XUBGGUOCPNGLKB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3

规范 SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。